molecular formula C15H13N3 B14429072 7-Methyl-3-(4-methylphenyl)-1,2,4-benzotriazine CAS No. 81831-90-5

7-Methyl-3-(4-methylphenyl)-1,2,4-benzotriazine

Cat. No.: B14429072
CAS No.: 81831-90-5
M. Wt: 235.28 g/mol
InChI Key: NESXPCNSYCNZTC-UHFFFAOYSA-N
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Description

7-Methyl-3-(4-methylphenyl)-1,2,4-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(4-methylphenyl)-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzotriazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(4-methylphenyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro and hydroxyl derivatives.

    Reduction: Formation of dihydrobenzotriazine derivatives.

    Substitution: Formation of various substituted benzotriazine derivatives with different functional groups.

Scientific Research Applications

7-Methyl-3-(4-methylphenyl)-1,2,4-benzotriazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(4-methylphenyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1,2,4-benzotriazine: Lacks the methyl group on the triazine ring.

    7-Methyl-1,2,4-benzotriazine: Lacks the methylphenyl group on the benzene ring.

    4-Methyl-1,2,4-triazine: Lacks the benzene ring.

Uniqueness

7-Methyl-3-(4-methylphenyl)-1,2,4-benzotriazine is unique due to the presence of both methyl groups on the benzene and triazine rings

Properties

CAS No.

81831-90-5

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

7-methyl-3-(4-methylphenyl)-1,2,4-benzotriazine

InChI

InChI=1S/C15H13N3/c1-10-3-6-12(7-4-10)15-16-13-8-5-11(2)9-14(13)17-18-15/h3-9H,1-2H3

InChI Key

NESXPCNSYCNZTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)N=N2

Origin of Product

United States

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